![molecular formula C14H15F3N2 B1451580 ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177333-44-6](/img/structure/B1451580.png)
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .
Molecular Structure Analysis
The molecular structure of the compound is derived from the pyrrole ring system, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The compound has a trifluoromethyl group attached to the phenyl ring, which can significantly alter the electronic properties of the molecule .
Chemical Reactions Analysis
The compound, being a derivative of pyrrole, can undergo various chemical reactions. For instance, the Paal–Knorr reaction was used in its synthesis . Other reactions could involve the trifluoromethyl group or the amine group, depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed various methods to synthesize new chemical compounds utilizing pyrrole-based structures similar to the chemical . These methodologies involve different reactions to produce compounds with potential applications in pharmacology, material science, and as ligands in chemical reactions. For instance, the synthesis of new polydentate tweezers ligands of amido-amine type, which contain pyrrole, bipyrrole, and dipyrrolylmethane fragments, has been achieved through reactions involving derivatives of α-pyrrolecarboxylic acids with o-phenylenediamine (Boev & Ustynyuk, 2007). Additionally, novel 1H-1-pyrrolylcarboxamides with potential pharmacological interest have been synthesized, indicating the versatility of pyrrole-based compounds in drug development (Bijev, Prodanova, & Nankov, 2003).
Antimicrobial Applications
Some synthesized pyrrole derivatives have been evaluated for their antimicrobial properties, indicating their potential use in medical applications. A study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents demonstrated the importance of heterocyclic rings in enhancing antibacterial and antifungal activity (Hublikar et al., 2019).
Material Science Applications
Research into novel fluorinated polyimides based on bis(ether amine) monomers similar in structure to the chemical of interest has led to the development of materials with exceptional solubility, low dielectric constants, and high thermal stability. These materials show promise for applications in advanced electronic and optical devices due to their outstanding properties (Chung, Tzu, & Hsiao, 2006).
Cancer Research
In the realm of cancer research, novel amide derivatives of pyrazole-containing compounds have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. This research highlights the potential of pyrrole-based compounds in designing new therapeutic agents for cancer treatment (Panneerselvam et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKJWTVDVZXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



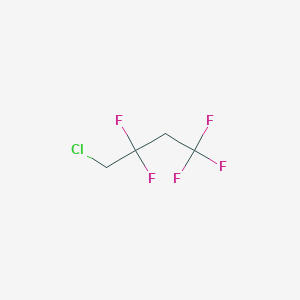
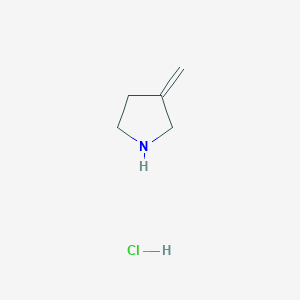
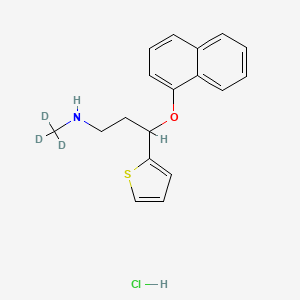
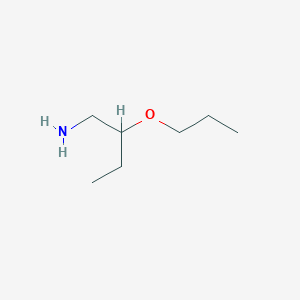
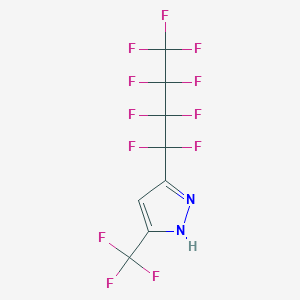
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
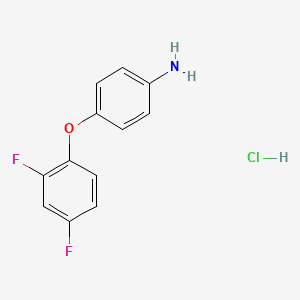
![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
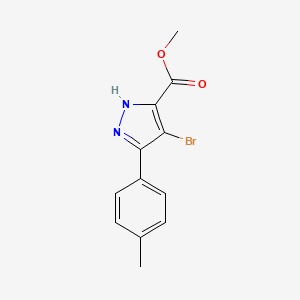
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)